REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][C:5]1[O:6][CH:7]=[CH:8][C:9]=1[SH:10].Cl[CH2:12][CH:13]=[CH:14][CH3:15].ClC(C)C=C>CO>[CH2:12]([S:10][C:9]1[CH:8]=[CH:7][O:6][C:5]=1[CH3:4])[CH:13]=[CH:14][CH3:15] |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
CC=1OC=CC1S
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
mixture
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C=C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
33 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mass is stirred for a period of 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50 ml round bottom 1 neck flask equipped with nitrogen inlet tube
|
Type
|
TEMPERATURE
|
Details
|
"Y" tube, reflux condenser, magnetic stirrer, and cold water bath
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature
|
Type
|
CUSTOM
|
Details
|
between 24° and 30° C
|
Type
|
ADDITION
|
Details
|
is then added over a 4 minute period
|
Duration
|
4 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to 23° C.
|
Type
|
STIRRING
|
Details
|
with stirring, for a period of 2.5 hours, at which time it
|
Duration
|
2.5 h
|
Type
|
CONCENTRATION
|
Details
|
is concentrated to 7 ml on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
20 ml water is then added
|
Type
|
EXTRACTION
|
Details
|
The reaction mass is extracted with three 10 ml portions of n-hexane
|
Type
|
WASH
|
Details
|
washed with 2 ml saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC)SC1=C(OC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |